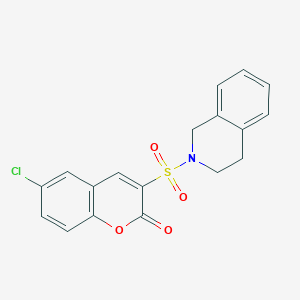
6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H14ClNO4S and its molecular weight is 375.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a chromenone core substituted with a sulfonamide group and a tetrahydroisoquinoline moiety. Its molecular formula is C16H16ClN1O3S, with a molecular weight of approximately 351.82 g/mol. The presence of the chloro and sulfonyl groups enhances its biological activity by facilitating interaction with various biological targets.
Biological Activities
Antitumor Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit potent antitumor properties. A study evaluated several tetrahydroisoquinoline derivatives and reported that compounds similar to this compound demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, certain derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
Antiviral Activity
Recent investigations into tetrahydroisoquinoline derivatives have also highlighted their antiviral potential. A study focused on the anti-coronavirus activity of various THIQ derivatives found that some exhibited notable inhibitory effects against strains such as HCoV-229E and OC-43. While specific data for the compound is limited, the structural similarities suggest a potential for antiviral activity .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative diseases through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: The sulfonamide group may interact with key enzymes involved in cancer progression or viral replication.
- Receptor Binding: The compound may bind to specific receptors in the body, influencing pathways related to cell growth and survival.
- Modulation of Signaling Pathways: It may affect signaling pathways critical for tumor growth or viral infection.
Case Studies
- Antitumor Efficacy Study : A series of experiments were conducted where various tetrahydroisoquinoline derivatives were tested against different cancer cell lines. The results demonstrated that compounds with structural similarities to the target compound exhibited significant cytotoxicity, reinforcing the hypothesis that modifications on the tetrahydroisoquinoline scaffold can enhance antitumor activity .
- Neuroprotective Study : In vitro studies assessing the neuroprotective effects of THIQ derivatives indicated that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSDMCHRKCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













